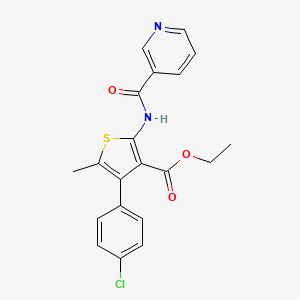

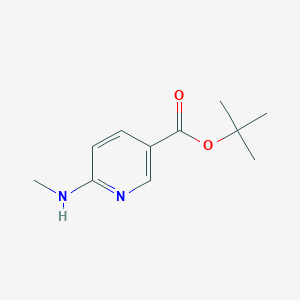

![molecular formula C19H13N3O2S B2996017 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-19-1](/img/structure/B2996017.png)

4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been found to exhibit valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles .Chemical Reactions Analysis

In the synthesis process, the 3-amino-4-cyano-2-thiophenecarboxamides underwent cyclization when heated under reflux in 1,4-dioxane, containing a catalytic amount of triethylamine, to give the thieno[2,3-d]pyrimidine derivatives .Applications De Recherche Scientifique

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

This compound has been used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . This process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .

Antitubercular Agents

4-Aminopyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from this compound, have been explored as antitubercular agents . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .

Phosphodiesterase10A (PDE10A) Inhibitors

PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders . This compound could potentially be used in the development of potent PDE10A inhibitors with minimal side effects .

ROCK Inhibitors

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) . ROCKs are a class of serine/threonine kinases that play critical roles in various cellular processes.

Probing the Mycobacterial Oxidative Phosphorylation Pathway

This compound can be used to synthesize 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

Synthesis of Thieno[3,4-b]pyridine Derivatives

This compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . These derivatives are obtained by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol .

Orientations Futures

Thieno[2,3-d]pyrimidines, including “4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, may serve as models for the development of new drugs due to their diverse biological activities . Future research could focus on synthesizing novel thieno[2,3-d]pyrimidine derivatives with enhanced pharmacological activities and minimal toxicity .

Mécanisme D'action

Target of Action

Similar compounds have been found to target mitogen-activated protein kinase 14 .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit their targets, leading to various cellular changes .

Biochemical Pathways

Similar compounds have been found to affect the pi3k/akt/mtor signaling pathway, which plays a crucial role in major cellular functions such as proliferation, migration, and antiapoptotic survival .

Pharmacokinetics

Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

Result of Action

Similar compounds have been found to display in vitro activity against the gfp reporter strain of mycobacterium tuberculosis with mic 90 values of 0488–625 µM .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the cells, and the specific environment within the body .

Propriétés

IUPAC Name |

4-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-18(22-17-16-10-11-25-19(16)21-12-20-17)13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-12H,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPFXJBADWTBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)

![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)

![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)